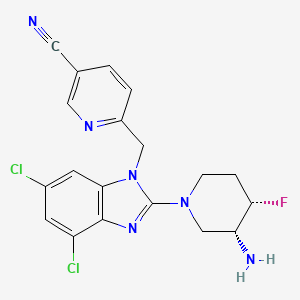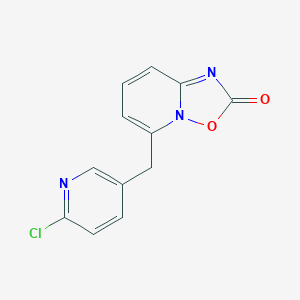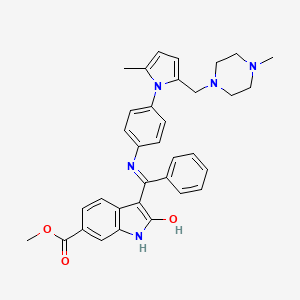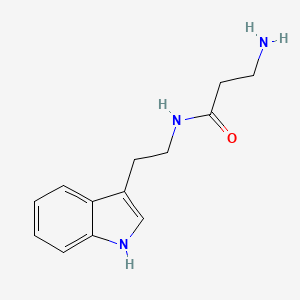
Irak4-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-21 is a small molecule inhibitor targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses and inflammation . Inhibition of IRAK4 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases .
Preparation Methods
The synthesis of Irak4-IN-21 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, as well as purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Irak4-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the core structure .
Scientific Research Applications
In chemistry, it is used as a tool compound to study the role of IRAK4 in various signaling pathways and to develop new inhibitors with improved potency and selectivity . In biology, Irak4-IN-21 is used to investigate the molecular mechanisms underlying immune responses and inflammation, as well as to identify potential therapeutic targets for treating autoimmune and inflammatory diseases . In medicine, this compound has shown promise in preclinical studies as a potential treatment for various cancers, including hematologic malignancies and solid tumors . In industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting IRAK4 .
Mechanism of Action
Irak4-IN-21 exerts its effects by inhibiting the kinase activity of IRAK4, thereby blocking the downstream signaling pathways mediated by TLRs and IL-1Rs . This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in the production of pro-inflammatory cytokines and chemokines . By blocking these pathways, this compound can reduce inflammation and promote cell survival in various disease contexts . The molecular targets of this compound include the kinase domain of IRAK4 and its interaction with other signaling proteins such as myeloid differentiation primary response 88 (MyD88) and tumor necrosis factor receptor-associated factor 6 (TRAF6) .
Comparison with Similar Compounds
Irak4-IN-21 is one of several small molecule inhibitors targeting IRAK4. Other similar compounds include PF-06650833, CA-4948, and KT-474 . These compounds share a common mechanism of action by inhibiting the kinase activity of IRAK4, but they differ in their chemical structures, potency, and selectivity . For example, PF-06650833 is a potent IRAK4 inhibitor with high selectivity for IRAK4 over other kinases, while CA-4948 is a dual inhibitor targeting both IRAK4 and FLT3 . KT-474 is a proteolysis-targeting chimera (PROTAC) that degrades IRAK4 through the ubiquitin-proteasome system . The uniqueness of this compound lies in its specific chemical structure and its potential for further optimization to improve its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C28H28FN7O2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-(5-fluoropyridin-3-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1 |
InChI Key |
KYNJAMYDYPTYDZ-GCRLEYHISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=CN=C6)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)












